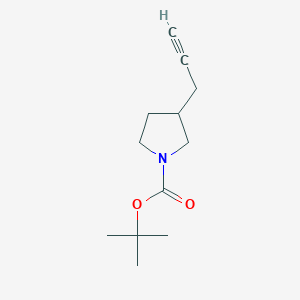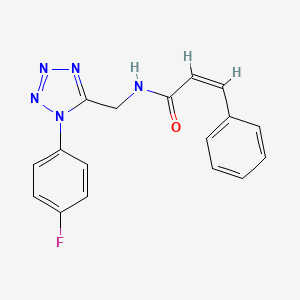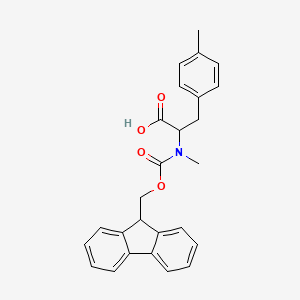![molecular formula C29H24N2O4S B2767615 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887890-04-2](/img/structure/B2767615.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioomycete Activity
This compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these, compound I23 exhibited the highest in vitro potency against P. recalcitrans with an EC50 value of 14 μM, surpassing the commercial fungicide hymexazol (37.7 μM). Additionally, I23 showed in vivo preventive efficacy, making it a potential candidate for plant disease management .
Antifungal Activity
Compound 4e, a derivative of this scaffold, displayed strong antifungal activity against Botrytis cinerea at 20 mg/L. It outperformed the commercial fungicide fluopyram .
Diversity-Oriented Synthesis
Researchers have used this scaffold for diversity-oriented synthesis. Sequential reactions of 2-alkynylanilines with ketones led to functionalized 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones. This approach provides a versatile platform for creating novel derivatives with potential applications .
Naturally Occurring Derivatives
Three naturally occurring 3,4-dihydroquinoline-2-one derivatives were isolated from Streptomyces sp. LGE21. These compounds—8-hydroxy-3,4-dihydro-1H-quinolin-2-one, 3,4-dihydro-1H-quinolin-2-one, and 8-methoxy-3,4-dihydro-1H-quinolin-2-one—were derived from Lemna gibba and may have interesting biological properties .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of nitrogen-containing heterocyclic compounds , which are known to interact with a variety of biological targets
Mode of Action
It is known that the compound is synthesized through sequential reactions of 2-alkynylanilines with ketones . This process involves Brønsted acid mediated or Lewis acid catalyzed reactions . The resulting compound may interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with different biological targetsCompounds with similar structures have been shown to affect pathways involving nitrogen-containing heterocyclic compounds .
Result of Action
Compounds with similar structures have been shown to exhibit antifungal activity . The specific effects of this compound may depend on its targets and the biochemical pathways it affects.
Propriétés
IUPAC Name |
2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c32-28-24-10-3-7-22-8-4-11-25(27(22)24)29(33)30(28)19-17-20-13-15-23(16-14-20)36(34,35)31-18-5-9-21-6-1-2-12-26(21)31/h1-4,6-8,10-16H,5,9,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIOJAWUHJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)


![6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)
![5-Bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2767541.png)
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)


![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)
![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)
![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
